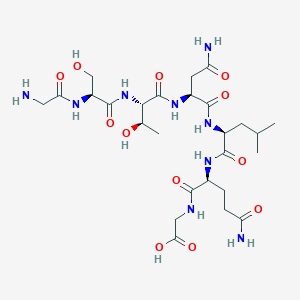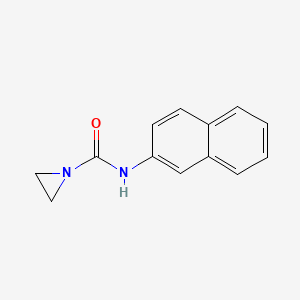
N-(Naphthalen-2-yl)aziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalen-2-yl)aziridine-1-carboxamide is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the aziridine ring via a carboxamide linkage. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-yl)aziridine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carboxylic acid with aziridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Another method involves the use of naphthalene-2-yl isocyanate, which reacts with aziridine to form the desired product. This reaction can be performed under mild conditions, often at room temperature, and does not require additional catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-yl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones and other oxidized derivatives.
Substitution Reactions: The carboxamide group can participate in substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Nucleophilic Ring-Opening: The major products are open-chain amides or thioamides, depending on the nucleophile used.
Oxidation: The major products include naphthoquinones and other oxidized derivatives.
Substitution: The major products are substituted amides with various functional groups.
Scientific Research Applications
N-(Naphthalen-2-yl)aziridine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)aziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The compound can interact with various biological targets, including enzymes and receptors, through nucleophilic attack and covalent bonding. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-yl)aziridine-1-carboxamide: Similar structure but with the naphthalene ring attached at the 1-position.
Aziridine-2-carboxamide: Lacks the naphthalene ring, making it less hydrophobic and potentially less reactive.
N-(Phenyl)aziridine-1-carboxamide: Contains a phenyl ring instead of a naphthalene ring, affecting its electronic properties and reactivity.
Uniqueness
N-(Naphthalen-2-yl)aziridine-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143650-41-3 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-naphthalen-2-ylaziridine-1-carboxamide |
InChI |
InChI=1S/C13H12N2O/c16-13(15-7-8-15)14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,16) |
InChI Key |
WLQOPFWRMXLFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
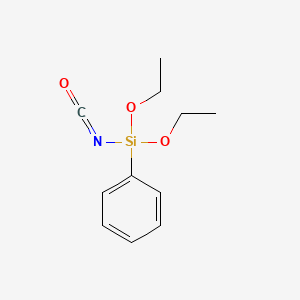
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)

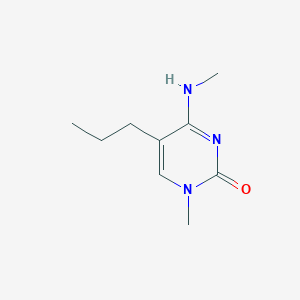


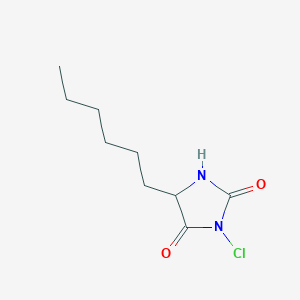
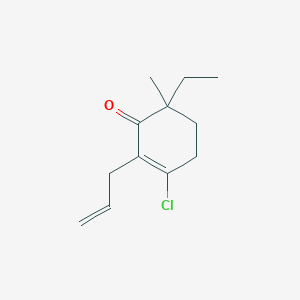
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
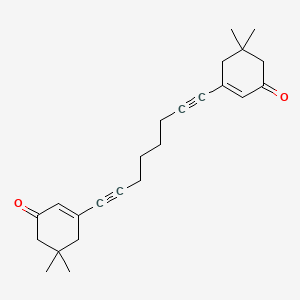
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
